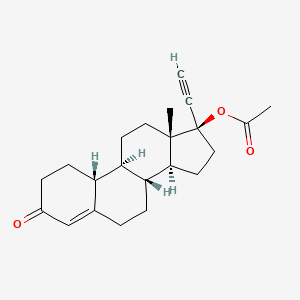

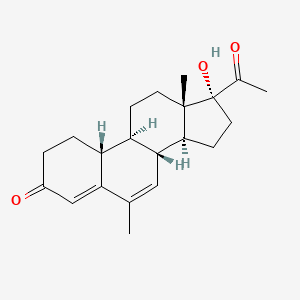

Norethindronacetat

Übersicht

Beschreibung

Norethindronacetat ist ein synthetisches Gestagen, ein Derivat von 19-Nortestosteron. Es wird häufig in hormonellen Kontrazeptiva, Hormonersatztherapien in den Wechseljahren und zur Behandlung gynäkologischer Erkrankungen wie unregelmäßiger Uterinblutungen und Endometriose eingesetzt . Diese Verbindung ahmt die Wirkungen von natürlichem Progesteron nach, reguliert den Menstruationszyklus und verhindert eine Schwangerschaft .

Wissenschaftliche Forschungsanwendungen

Norethindronacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in der Untersuchung der Steroidchemie und synthetischen Methoden verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Hormonregulation.

Medizin: Wird ausgiebig in hormonellen Kontrazeptiva, Hormonersatztherapien in den Wechseljahren und zur Behandlung gynäkologischer Erkrankungen eingesetzt

Industrie: Wird bei der Herstellung verschiedener pharmazeutischer Formulierungen eingesetzt.

5. Wirkmechanismus

This compound wirkt als Agonist des Progesteronrezeptors, dem biologischen Ziel von Gestagenen wie Progesteron. Es induziert sekretorische Veränderungen in einem östrogen-geprägten Endometrium, hemmt die Ovulation und verändert den Zervixschleim, um die Spermienpenetration zu verhindern . Es wird im Körper schnell zu Norethindron deacetyliert, das die gestagenen Wirkungen entfaltet .

Wirkmechanismus

Target of Action

Norethindrone acetate, also known as Norethisterone acetate, is a synthetic progestin . It primarily targets the progesterone receptor (PR) . The affinity for PR accounts for its effects in female reproductive tissue . It also interacts with other steroid receptors, including glucocorticoid receptors (GR), mineralocorticoid receptors (MR), and androgen receptors (AR), with varying affinities .

Mode of Action

Norethindrone acetate enacts its intracellular effects by binding to the progesterone receptor . This binding leads to various changes in the body’s hormonal environment. It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .

Biochemical Pathways

Norethindrone acetate affects several biochemical pathways. It leads to atrophy of the endometrial tissue and may also suppress new growth and implantation . This action on the endometrium makes it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia .

Pharmacokinetics

Norethindrone acetate is completely and rapidly deacetylated to norethindrone (NET) after oral administration . The disposition of norethindrone acetate is indistinguishable from that of orally administered norethindrone . Norethindrone undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation . The majority of metabolites in the circulation are sulfates, with glucuronides accounting for most of the urinary metabolites .

Result of Action

The molecular and cellular effects of norethindrone acetate’s action are significant. It induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone . It also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of norethindrone acetate. For instance, the risk of venous thromboembolism is moderately increased with its use, and this risk seems to be dose-dependent . Contraceptive use carries no risk, but therapeutic doses might be associated with an increased risk . Special consideration is needed in cases of high risk for thromboembolic events and when treating women experiencing migraine with aura .

Biochemische Analyse

Biochemical Properties

Norethindrone acetate is a synthetic progestational hormone belonging to the 19-nortestosterone-derived class of progestins . It is further classified as a second-generation progestin, along with levonorgestrel and its derivatives, and is the active form of several other progestins including norethynodrel and lynestrenol . Norethindrone acetate mimics the actions of endogenous progesterone, albeit with a greater potency .

Cellular Effects

Norethindrone acetate induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone . The effects of Norethindrone acetate on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia .

Molecular Mechanism

Norethindrone acetate is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity and no other important hormonal activity . The medication is a prodrug of norethindrone in the body .

Temporal Effects in Laboratory Settings

The effects of Norethindrone acetate on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . Norethindrone acetate also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found in the search results, it is known that long-term use of Norethindrone acetate is associated with a slightly increased breast cancer risk, and the risk of venous thromboembolism is moderately increased .

Metabolic Pathways

Norethindrone acetate is metabolized mainly by CYP3A4 in the liver . It is also metabolized by 5α- / 5β-reductase, 3α- / 3β-HSD, and aromatase .

Transport and Distribution

Norethindrone is 36% bound to sex hormone-binding globulin (SHBG) and 61% bound to albumin . The volume of distribution of norethindrone is about 4 L/kg .

Subcellular Localization

Specific information on the subcellular localization of Norethindrone acetate was not found in the search results. As a progestin, it is known to bind to progesterone receptors which are typically located in the cell nucleus .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Norethindronacetat beginnt typischerweise mit 19-Nor-4-Androstenedion als Ausgangsstoff. Die Synthese umfasst mehrere Schlüsselschritte:

Schutz: Die Hydroxylgruppe wird geschützt, um unerwünschte Reaktionen zu vermeiden.

Ethynylierung: Der geschützte Zwischenstoff wird ethynyliert, um eine Ethynylgruppe einzuführen.

Hydrolyse: Die Schutzgruppe wird durch Hydrolyse entfernt.

Veresterung: Der letzte Schritt beinhaltet die Veresterung mit Essigsäureanhydrid, um this compound zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Schritten, wird aber für die großtechnische Herstellung optimiert. Der Prozess beinhaltet die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie 4-Dimethylaminopyridin, um die Reaktionsgeschwindigkeit und Ausbeute zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Norethindronacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in seine Alkoholform umwandeln.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Acetylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Acetylchlorid und Pyridin werden häufig für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Erzeugt Ketone.

Reduktion: Erzeugt Alkohole.

Substitution: Erzeugt verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Norethindronacetat wird oft mit anderen Gestagenen wie Levonorgestrel und Ethinylestradiol verglichen. Im Gegensatz zu Levonorgestrel wird this compound teilweise in Ethinylestradiol umgewandelt, was seine östrogene Aktivität beeinflussen kann . Es ist auch einzigartig in seinem starken Einfluss auf das Endometrium, was es besonders effektiv bei der Behandlung von Endometriumhyperplasie macht .

Ähnliche Verbindungen:

- Levonorgestrel

- Ethinylestradiol

- Norethynodrel

- Lynestrenol

This compound zeichnet sich durch seine spezifischen pharmakokinetischen Eigenschaften und seine Doppelfunktion in der Kontrazeption und in therapeutischen Anwendungen aus.

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONTRJLAWHYGT-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023381 | |

| Record name | Norethindrone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-98-9 | |

| Record name | Norethisterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norethindrone acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norethindrone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norethindrone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norethisterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORETHINDRONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S44LIC7OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does norethisterone acetate exert its effects in the body?

A1: Norethisterone acetate primarily acts by binding to progesterone receptors. [] This interaction mimics the effects of natural progesterone, influencing various physiological processes, particularly in the female reproductive system.

Q2: What are the downstream effects of norethisterone acetate binding to progesterone receptors?

A2: Binding to progesterone receptors can lead to a cascade of events, including:

- Suppression of ovulation: Norethisterone acetate, in combination with ethinyl estradiol, effectively inhibits ovulation, contributing to its contraceptive effect. []

- Alterations in endometrial lining: The compound influences the growth and development of the endometrium, the lining of the uterus. [] This effect is crucial for its use in managing conditions like endometriosis. [, ]

- Regulation of menstrual bleeding: Norethisterone acetate can induce changes in the menstrual cycle, often leading to lighter or less frequent periods. [, , ]

Q3: What is the molecular formula and weight of norethisterone acetate?

A3: The molecular formula of norethisterone acetate is C22H28O3, and its molecular weight is 340.46 g/mol.

Q4: Is there any spectroscopic data available for norethisterone acetate?

A4: Yes, researchers have utilized various spectroscopic techniques to characterize norethisterone acetate. Infrared (IR) and ultraviolet (UV) spectroscopy, along with nuclear magnetic resonance (NMR), have been employed to confirm its chemical structure. []

Q5: How stable is norethisterone acetate under different storage conditions?

A5: The stability of norethisterone acetate can be influenced by factors such as temperature, humidity, and exposure to light. Research on its formulation and stability is essential to ensure its efficacy and shelf life. [, ]

Q6: How is norethisterone acetate absorbed and distributed in the body?

A6: Norethisterone acetate can be administered orally or transdermally (through the skin). [, , ] Following administration, it is absorbed into the bloodstream and distributed to various tissues.

Q7: What is the metabolic fate of norethisterone acetate?

A7: Norethisterone acetate undergoes metabolism in the liver, primarily via cytochrome P450 enzymes. [] These metabolic processes can lead to the formation of active metabolites, potentially contributing to its overall effects. [, ]

Q8: What factors can influence the pharmacokinetics of norethisterone acetate?

A8: Various factors can influence its pharmacokinetics, including:

- Route of administration: Different routes of administration, such as oral versus transdermal, can result in varying absorption rates and bioavailability. []

- Individual patient factors: Factors such as age, body mass index (BMI), and liver function can impact the metabolism and elimination of norethisterone acetate. [, , ]

- Concomitant medications: Co-administration with certain medications, particularly those that induce or inhibit drug-metabolizing enzymes, can alter its pharmacokinetics. [, ]

Q9: What are the main clinical applications of norethisterone acetate?

A9: Norethisterone acetate is primarily used for:

- Contraception: As a component of combined oral contraceptive pills, it helps prevent pregnancy by suppressing ovulation and altering the cervical mucus. [, , ]

- Management of endometriosis: It can reduce endometriosis-associated pain and shrink endometriomas by suppressing estrogen production and endometrial growth. [, , , , ]

- Hormone replacement therapy: In HRT, norethisterone acetate is often combined with estrogen to alleviate menopausal symptoms while providing endometrial protection. [, , , , ]

Q10: Are there any studies comparing norethisterone acetate to other treatment options for endometriosis?

A11: Yes, several studies have compared norethisterone acetate to other medical therapies for endometriosis, such as dienogest, gonadotropin-releasing hormone (GnRH) agonists, and oral contraceptive pills. [] These studies aim to determine the most effective treatment option for managing endometriosis symptoms while minimizing side effects.

Q11: Are there any ongoing research efforts to improve the delivery of norethisterone acetate?

A13: Researchers are continuously exploring strategies to enhance drug delivery and targeting, potentially improving the efficacy and reducing the side effects of medications. For norethisterone acetate, this includes investigating alternative routes of administration, such as transdermal patches, to bypass first-pass metabolism in the liver and achieve more sustained drug levels. [, ]

Q12: Are there any known biomarkers that can predict the response to norethisterone acetate treatment?

A14: Research on biomarkers for predicting treatment response and identifying potential adverse effects is crucial for personalized medicine. While some studies suggest potential biomarkers for norethisterone acetate, further research is needed to validate their clinical utility. []

Q13: What analytical methods are commonly used to quantify norethisterone acetate in biological samples?

A15: Accurate and sensitive analytical methods are crucial for pharmacokinetic studies and drug monitoring. Radioimmunoassay (RIA) is a widely used technique for quantifying norethisterone acetate in plasma. [] Other analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), may also be employed for its quantification.

Q14: Is there any information available on the environmental impact of norethisterone acetate?

A14: The presence of pharmaceuticals, including norethisterone acetate, in the environment is an emerging concern. Research on its ecotoxicological effects and potential for biodegradation is essential for developing strategies to mitigate any negative impacts.

Q15: Are there any alternative medications or treatment approaches available for the conditions that norethisterone acetate is used to treat?

A17: Yes, several alternative medications and treatment approaches are available for conditions like endometriosis, heavy menstrual bleeding, and menopausal symptoms. These alternatives include other progestins, GnRH agonists, aromatase inhibitors, non-hormonal pain relievers, and lifestyle modifications. [, ] The choice of treatment depends on various factors, including the specific condition, its severity, patient preferences, and potential risks and benefits of each option.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)